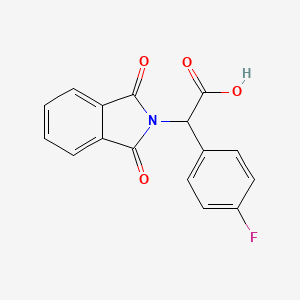

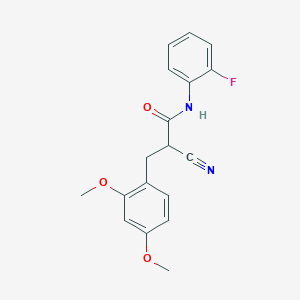

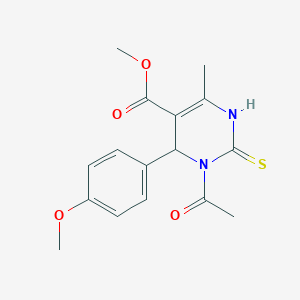

![molecular formula C12H9ClN4 B2471564 4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶 CAS No. 23121-14-4](/img/structure/B2471564.png)

4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶

描述

“4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Synthesis Analysis

The synthesis of “4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Another method involves an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy, and mass-spectrometry . The SAR analysis indicated that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .科学研究应用

合成和表征

4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶被合成用于各种药理研究应用。Ogurtsov和Rakitin(2021)的研究详细阐述了这种化合物的新制备方法及其作为具有有用药理特性的物质的中间体的潜力。他们通过元素分析、高分辨质谱和NMR光谱确定了化合物的结构(Ogurtsov & Rakitin, 2021)。

药理潜力

包括4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶在内的功能二取代的1H-吡唑并[3,4-d]嘧啶是药理学中的重要化合物。它们被研究用于各种活性,如抗癌、抗菌和抗炎性能。例如,Beyzaei等人(2017)的研究专注于合成新的6-取代的4-氨基-吡唑并[3,4-d]嘧啶衍生物,展示了它们对多种致病菌的抗菌效果(Beyzaei et al., 2017)。

抗微生物活性

已经在几项研究中探讨了吡唑并[3,4-d]嘧啶衍生物,包括4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶的抗微生物潜力。El-sayed等人(2017)合成了一系列4-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,展示了它们对各种细菌和真菌菌株的显著抗微生物活性(El-sayed et al., 2017)。

除草剂和抗癌应用

除了抗微生物性能外,4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物还被研究用于其除草剂和抗癌活性。Luo等人(2017)合成了吡唑并[3,4-d]嘧啶-4-酮衍生物,展示了它们对特定植物物种的良好抑制活性(Luo et al., 2017)。此外,Abdellatif等人(2014)研究了吡唑并[3,4-d]嘧啶-4-酮衍生物对MCF-7人类乳腺腺癌细胞系的抗癌活性,发现一些化合物表现出显著的抑制活性(Abdellatif et al., 2014)。

未来方向

作用机制

Target of Action

It’s known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Mode of Action

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with their targets to exert their effects .

Biochemical Pathways

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to affect various biochemical pathways .

Result of Action

Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to have various effects at the molecular and cellular level .

属性

IUPAC Name |

4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSCWILCMCCGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

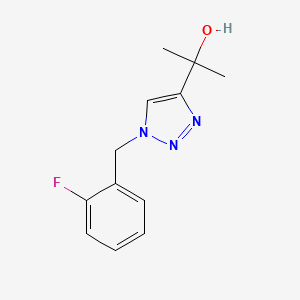

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2471487.png)

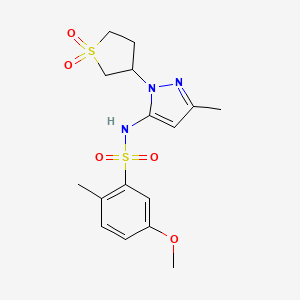

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2471490.png)

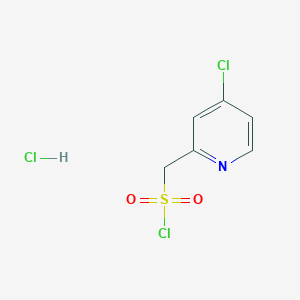

![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)